molecular formula C15H15NO2 B175980 N-(2-methoxyphenyl)-3-methylbenzamide CAS No. 124411-43-4

N-(2-methoxyphenyl)-3-methylbenzamide

Cat. No. B175980
CAS RN: 124411-43-4
M. Wt: 241.28 g/mol
InChI Key: GXJCAOXZMFQQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methoxyphenyl)-3-methylbenzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of “N-(2-methoxyphenyl)-3-methylbenzamide” would likely consist of a benzene ring attached to an amide group (CONH2), with a methoxy group (OCH3) and a methyl group (CH3) attached to the benzene ring .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(2-methoxyphenyl)-3-methylbenzamide” are not available, benzamides in general can undergo various chemical reactions. For example, they can be hydrolyzed to produce benzoic acid and an amine .

Scientific Research Applications

Kinetic Studies and Reaction Mechanisms

  • Hydrolysis in Alkaline Media : N-(2'-methoxyphenyl)benzamide was studied for its hydrolysis under highly alkaline conditions. The research revealed specific rate constants for the hydrolysis process, contributing to the understanding of the kinetics and mechanisms of such reactions (Sim et al., 2009).

Molecular Structure and Interaction Studies

  • Molecular Structure and Dimerization : The study of N-3-hydroxyphenyl-4-methoxybenzamide focused on its molecular structure, determined through spectroscopic methods and X-ray diffraction. The research evaluated the influence of intermolecular interactions like dimerization and crystal packing on the molecular geometry, providing insights into the compound's structural characteristics (Karabulut et al., 2014).

  • Synthesis and Characterization : The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was elaborately described, emphasizing the structural motif suitable for metal-catalyzed C–H bond functionalization reactions. The study offers a detailed characterization of the compound, crucial for understanding its potential applications in various chemical processes (Al Mamari & Al Lawati, 2019).

Inhibition Studies and Therapeutic Potentials

  • Antibacterial Properties : A study highlighted the synthesis of 3-Methoxybenzamide derivatives and their potent antistaphylococcal properties. It identified compounds with improved pharmaceutical properties, indicating their potential in antibacterial applications (Haydon et al., 2010).

  • Antiviral Activity : Research on N-phenylbenzamide derivatives showcased their antiviral activities against enterovirus 71, highlighting their therapeutic potential. The study identified a specific derivative with promising activity, suggesting its use in developing antiviral drugs (Ji et al., 2013).

  • Inhibition of Superoxide Generation and Elastase Release : Compounds including N-(4-methoxyphenethyl)-N-methylbenzamide exhibited inhibition of superoxide anion generation and elastase release by human neutrophils. This finding suggests potential anti-inflammatory applications of such compounds (Chen et al., 2009).

Other Applications and Studies

  • Corrosion Inhibition on Mild Steel : A study investigated N-phenyl-benzamides as corrosion inhibitors for mild steel in acidic environments. It detailed the impact of different substituents on inhibition efficiency, supported by experimental and computational findings, indicating the potential industrial applications of such compounds in protecting metals from corrosion (Mishra et al., 2018).

Future Directions

The future directions for research on “N-(2-methoxyphenyl)-3-methylbenzamide” could include studying its synthesis, properties, and potential applications. It could also be interesting to study its biological activity, as some benzamides have been found to have medicinal properties .

properties

IUPAC Name

N-(2-methoxyphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-6-5-7-12(10-11)15(17)16-13-8-3-4-9-14(13)18-2/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJCAOXZMFQQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyphenyl)-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyphenyl)-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyphenyl)-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyphenyl)-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.